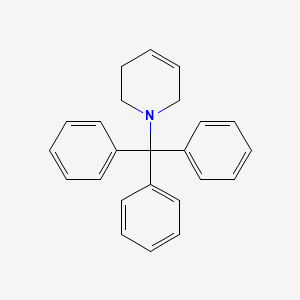
4-(chloromethyl)-1-propylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a chloromethyl group at the 4-position and a propyl group at the 1-position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-propylimidazole typically involves the chloromethylation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of new imidazole derivatives with different functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 1-propyl-1H-imidazole.
Scientific Research Applications
4-(chloromethyl)-1-propylimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-propylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propyl group may influence the compound’s lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group.
4-(bromomethyl)-1-propyl-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(chloromethyl)-1-propylimidazole is unique due to the specific combination of the chloromethyl and propyl groups. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3 |
InChI Key |
SNRUTROXNFWMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=C1)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(propan-2-yloxy)phenyl]-1H-imidazole](/img/structure/B8642570.png)



![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-](/img/structure/B8642604.png)






![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)
